
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide
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Overview
Description
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is a chemical compound with a unique structure that combines a pyridine ring with a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide typically involves the reaction of 2-methylpyridine with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Structural Features and Reactivity
Key structural attributes ( ):
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Pyridine N-oxide core : Enhances electrophilic substitution at the para position (relative to N-oxide) due to electron withdrawal.
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Methyl group (C2) : Electron-donating effect mildly counteracts N-oxide’s electronic influence.
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Tetrahydropyran-4-yl (C4) : Steric bulk may hinder reactions at adjacent positions.
Property | Value | Source |
---|---|---|
Molecular weight | 193.24 g/mol | |
SMILES | CC1=N+[O-] | |
Predicted density | 1.035 g/cm³ |
Nucleophilic Substitution
Pyridine N-oxide derivatives undergo nucleophilic aromatic substitution (NAS) at activated positions. While direct data for this compound is limited, analogous systems suggest:
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Halogenation : Likely occurs at C3 or C5 due to N-oxide-directed para/ortho activation.
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Nitration : Requires HNO₃/H₂SO₄, with C5 as the probable site.
Coordination Chemistry
The N-oxide group acts as a Lewis base, forming complexes with transition metals. For example:
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Palladium-catalyzed couplings : Pyridine N-oxides facilitate C–H activation in cross-coupling reactions ( ).
As a Ligand or Catalyst
In a study of gentiopicroside derivatives, pyridine derivatives were used as bases in acetylation reactions ( ):
Reaction Component | Role | Conditions |
---|---|---|
Acyl chloride | Electrophile | CH₃CN, 90°C, 24 h |
Pyridine | Base (neutralizes HCl) | 2.0 equivalents |
Hypothetical application: This compound could replace pyridine in similar reactions, leveraging its N-oxide for enhanced stability.
Multicomponent Reactions
Nickel oxide nanoparticles (NiO NPs) catalyzed one-pot syntheses of pyran derivatives ( ):
Parameter | Value | Relevance to Target Compound |
---|---|---|
Catalyst | NiO NPs (0.40 g) | Potential for N-oxide activation |
Solvent | H₂O/EtOH (3:1) | Compatible with polar groups |
Reaction time | 5–8 minutes | High efficiency |
Inference: The N-oxide group may participate in analogous cycloadditions or condensations under catalytic conditions.
Stability and Deoxygenation
Pyridine N-oxides are thermally stable but susceptible to reduction:
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Deoxygenation : Using PCl₃ or catalytic hydrogenation yields 2-methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine.
C11H15NO2H2/PdC11H15NO+H2O
Unexplored Reactivity
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Cross-coupling : Suzuki-Miyaura reactions at C3/C5 positions remain unstudied.
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Biological activity : Structural analogs show anti-inflammatory potential ( ), but this compound’s pharmacological profile is uncharacterized.
Challenges in Research
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Steric hindrance : The tetrahydropyran group complicates reactions at C4.
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Limited literature : Proprietary synthesis methods restrict mechanistic insights ().
Scientific Research Applications
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine: Lacks the 1-oxide group, which may result in different chemical and biological properties.
4-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
Tetrahydro-4-methyl-2H-pyran: Contains the tetrahydro-2H-pyran moiety but lacks the pyridine ring.
Uniqueness
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is unique due to the presence of both the pyridine ring and the tetrahydro-2H-pyran moiety, as well as the 1-oxide group. This combination of structural features imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is a chemical compound notable for its unique structural features, combining a pyridine ring with a tetrahydro-2H-pyran moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
- Molecular Formula : C₁₁H₁₅NO
- Molar Mass : 177.24 g/mol
- Structure : The compound features a pyridine ring substituted with a tetrahydro-2H-pyran group and an oxide functional group, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridine and tetrahydropyran structures possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are often linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been explored for its potential anticancer effects. A study highlighted that derivatives containing the pyridine moiety can act as inhibitors of specific kinases involved in cancer progression, such as the ALK5 receptor, which plays a role in tumor growth and fibrosis. Compounds with structural similarities have shown promising results in inhibiting cell proliferation in various cancer models, suggesting that this compound may have similar effects.
Case Studies
- Inhibition of ALK5 Receptor : A series of studies focused on related compounds indicated that certain derivatives could inhibit ALK5 autophosphorylation effectively, with IC₅₀ values in the nanomolar range. This suggests a potential pathway for therapeutic intervention in cancer treatment.
- Antimicrobial Testing : Compounds derived from the pyridine family were tested against a panel of bacterial strains, demonstrating significant inhibitory effects, particularly against resistant strains. The structure-activity relationship (SAR) studies indicated that modifications to the tetrahydropyran moiety could enhance antimicrobial efficacy.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRGCMPKTUQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2CCOCC2)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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